

PFNA effects on endocrine disruption and reproductive health

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Perfluorononanoic acid*

Cat. No.: *B143611*

[Get Quote](#)

An In-depth Technical Guide on the Core Effects of **Perfluorononanoic Acid** (PFNA) on Endocrine Disruption and Reproductive Health

Introduction

Perfluorononanoic acid (PFNA) is a member of the per- and polyfluoroalkyl substances (PFAS) class of chemicals, known for their widespread use in industrial and consumer products due to their resistance to heat, water, and oil.[1][2] Their chemical stability leads to persistence in the environment and bioaccumulation in wildlife and humans.[1][3] A growing body of scientific evidence has linked PFNA exposure to a range of adverse health outcomes, with significant concerns centered on its role as an endocrine disruptor and its impact on reproductive health.[4][5][6][7] This technical guide provides a comprehensive overview of the current research for scientists and drug development professionals, detailing the effects of PFNA, summarizing quantitative data, outlining experimental protocols, and visualizing key molecular pathways.

Effects on Male Reproductive Health

Chronic and acute exposure to PFNA has been shown to adversely affect male reproductive functions in animal models, primarily by impairing steroidogenesis and spermatogenesis.[3]

Endocrine Disruption in Males

PFNA interferes with the male endocrine system by altering the levels of crucial reproductive hormones. Studies consistently show a reduction in testosterone, a key hormone for male reproductive development and function.^[8] This is often accompanied by disruptions in the Hypothalamic-Pituitary-Gonadal (HPG) axis.

Key Endocrine Effects in Males:

- **Reduced Testosterone:** Oral administration of PFNA to male mice and rats leads to a significant decrease in serum and testicular testosterone levels.^{[3][8]}
- **Altered Gonadotropins:** While some studies report no significant changes in Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), others suggest potential alterations, indicating a complex effect on the pituitary.^{[4][8][9]}
- **Increased Estradiol (E2):** An increase in serum estradiol has been observed in male rats and zebrafish exposed to PFNA.^[8]
- **Inhibition of Steroidogenic Enzymes:** PFNA exposure downregulates the expression of key proteins and genes involved in testosterone biosynthesis, including Steroidogenic Acute Regulatory (StAR) protein, Cytochrome P450_{scc} (CYP11A1), and 17 β -hydroxysteroid dehydrogenase (17 β -HSD).^{[1][7][10]}

Impact on Spermatogenesis and Fertility

The endocrine-disrupting effects of PFNA translate to tangible damage to testicular structure and sperm quality, ultimately impairing male fertility.

Key Spermatogenesis & Fertility Effects:

- **Testicular Damage:** Histological analyses of testes from PFNA-treated mice reveal degenerative changes in seminiferous tubules and disorganization of germ cells.^{[3][4][9]}
- **Oxidative Stress:** PFNA induces oxidative stress in the testes, evidenced by increased lipid peroxidation and a decrease in the activity of antioxidant enzymes like superoxide dismutase (SOD).^{[3][4]}

- **Reduced Sperm Quality:** Exposure leads to decreased sperm count, motility, and viability, along with an increase in sperm abnormalities and DNA fragmentation.[3][4][9]
- **Decreased Fertility:** Chronic exposure in male mice resulted in a reduction in litter size, demonstrating a direct impact on fertility potential.[3]

Effects on Female Reproductive Health

PFNA also poses a significant risk to female reproductive health, affecting oocyte maturation, hormonal balance, and pregnancy outcomes. It is frequently detected in human follicular fluid, indicating direct exposure to the developing egg.[4]

Endocrine Disruption in Females

In women, exposure to PFAS, including PFNA, is associated with hormonal patterns that suggest diminished ovarian reserve.[11]

Key Endocrine Effects in Females:

- **Altered HPG Axis:** Studies in U.S. women show that higher serum PFNA concentrations are associated with increased FSH and decreased Anti-Müllerian Hormone (AMH), estradiol, and progesterone.[11]
- **Disrupted Steroidogenesis:** In vitro studies using porcine granulosa cells show that PFAS can suppress gonadotropin-stimulated steroidogenesis.[11] Animal studies confirm that PFAS exposure can impair estradiol production by downregulating StAR protein.[11]

Impact on Ovarian Function and Fertility

PFNA exposure is correlated with adverse outcomes such as miscarriage and an increased time to pregnancy.[4]

Key Ovarian Function & Fertility Effects:

- **Impaired Oocyte Maturation:** In vitro exposure to high concentrations of PFNA (600 μ M) significantly inhibits the maturation of mouse oocytes, preventing germinal vesicle breakdown (GVBD) and polar body extrusion (PBE).[4]

- **Spindle Assembly Defects:** PFNA induces abnormal spindle assembly in oocytes during meiosis.[\[4\]](#)
- **Mitochondrial Dysfunction and Oxidative Stress:** PFNA causes abnormal mitochondrial distribution and increases mitochondrial membrane potential, leading to elevated Reactive Oxygen Species (ROS) levels, DNA damage, and apoptosis in oocytes.[\[4\]](#)

Systemic Endocrine Disruption: Thyroid Hormone Homeostasis

Beyond the reproductive system, PFNA disrupts thyroid hormone synthesis and regulation, which can have secondary effects on reproductive health and fetal development.

- **Thyroid Hormone Disruption:** Epidemiological studies show varied associations between PFNA and thyroid hormones. Some studies report positive associations with Thyroid-Stimulating Hormone (TSH) and negative associations with triiodothyronine (T3) and thyroxine (T4) levels in men.[\[12\]](#)[\[13\]](#) In pregnant women, PFNA has been positively associated with TSH.[\[12\]](#)
- **Mechanism of Disruption:** PFNA may interfere with thyroid hormone synthesis by binding to human thyroglobulin (hTG) and altering the orientation of key residues required for hormone production.[\[14\]](#)[\[15\]](#) It can also compete with T4 for binding to the transport protein transthyretin (TTR).[\[12\]](#)

Quantitative Data Summary

The following tables summarize the quantitative findings from key animal studies on the effects of PFNA.

Table 1: Effects of PFNA on Male Reproductive Parameters in Animal Models

Parameter	Species	Dose (mg/kg/day)	Duration	Effect	Reference
Serum Testosterone	Parkes Mice	0.5	90 days	↓ Significant Decrease	[3]
	SD Rats	5.0	14 days	↓ ~85.4% Decrease	[8]
	SD Rats	2.5	28 days	↓ ~81% Decrease	[8]
Sperm Count	Parkes Mice	0.5	90 days	↓ Significant Decrease	[3]
Sperm Motility	Parkes Mice	0.5	90 days	↓ Significant Decrease	[3]
Sperm Viability	Parkes Mice	0.5	90 days	↓ ~65% Decrease	[8]
Litter Size	Parkes Mice	0.5	90 days	↓ Significant Decrease	[3]
Testicular SOD Activity	Parkes Mice	0.5	90 days	↓ Significant Decrease	[3]

| Testicular Lipid Peroxidation | Parkes Mice | 0.5 | 90 days | ↑ Marked Increase | [\[3\]](#) |

Table 2: Effects of PFNA on Female Reproductive Parameters

Parameter	Model	Concentrati on/Dose	Duration	Effect	Reference
Oocyte GVBD	Mouse Oocytes (in vitro)	600 µM	-	↓ Significant Inhibition	[4]
Oocyte PBE	Mouse Oocytes (in vitro)	600 µM	-	↓ Significant Inhibition	[4]
Serum FSH	Humans (NHANES)	-	-	↑ 42.0% Increase per IQR	[11]
Serum AMH	Humans (NHANES)	-	-	↓ 32.2% Decrease per IQR	[11]
Serum Estradiol	Humans (NHANES)	-	-	↓ 33.0% Decrease per IQR	[11]

| Serum Progesterone | Humans (NHANES) | - | - | ↓ 40.9% Decrease per IQR |[11] |

Abbreviations: ↓ (Decrease), ↑ (Increase), GVBD (Germinal Vesicle Breakdown), PBE (Polar Body Extrusion), FSH (Follicle-Stimulating Hormone), AMH (Anti-Müllerian Hormone), IQR (Interquartile Range), SOD (Superoxide Dismutase), NHANES (National Health and Nutrition Examination Survey).

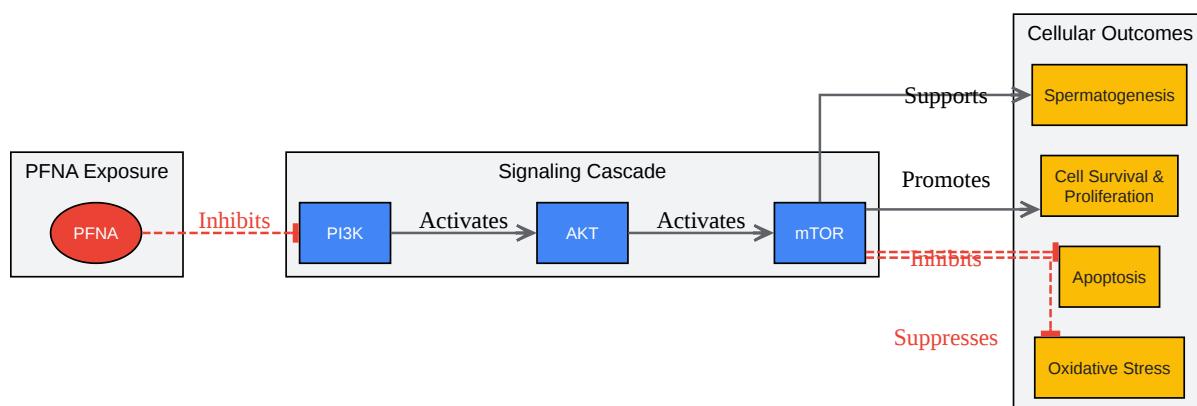
Key Molecular Mechanisms and Signaling Pathways

Research indicates that PFNA exerts its reproductive toxicity through multiple molecular mechanisms, with the PI3K-AKT-mTOR signaling pathway being a primary target.[4][9]

The PI3K-AKT-mTOR Pathway

This pathway is crucial for cell survival, proliferation, and metabolism. Network toxicology and experimental validation have shown that PFNA and structurally similar PFOA interfere with this

pathway in the testes.[4][9] Downregulation of PI3K, AKT, and mTOR expression at both mRNA and protein levels leads to increased apoptosis, oxidative stress, and impaired spermatogenesis.[4][9]

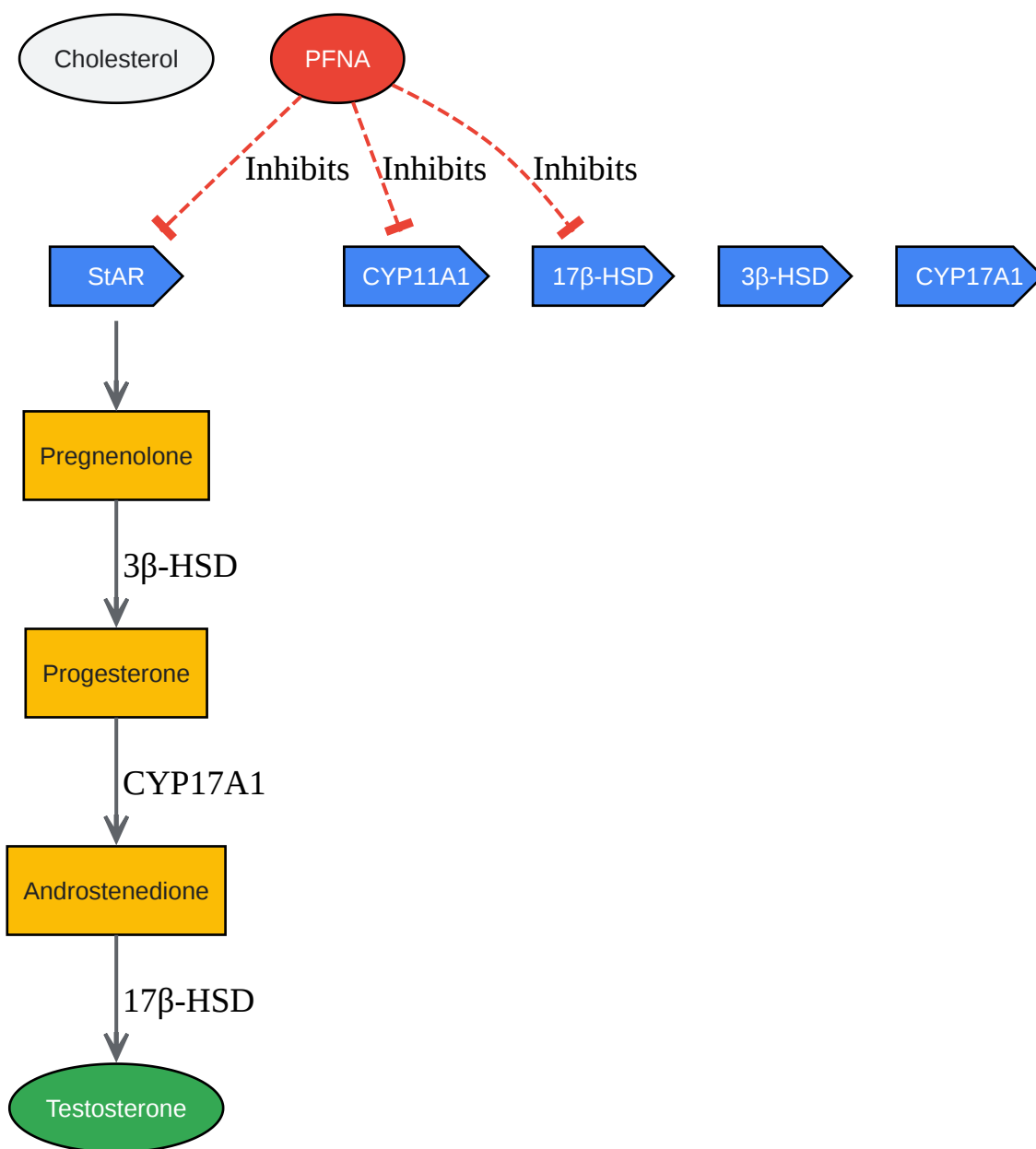


[Click to download full resolution via product page](#)

Caption: PFNA inhibits the PI3K-AKT-mTOR pathway, impairing cell survival.

Steroidogenesis Pathway Disruption

PFNA directly targets the enzymatic cascade responsible for producing testosterone in testicular Leydig cells.



[Click to download full resolution via product page](#)

Caption: PFNA disrupts testosterone synthesis by inhibiting key steroidogenic enzymes.

Experimental Protocols

The following section details a generalized experimental protocol based on methodologies cited in the literature for assessing PFNA-induced reproductive toxicity in male rodents.

In Vivo Male Rodent Study Protocol

1. Animal Model:

- Species: Parkes (P) mice or Sprague-Dawley (SD) rats.[1][3]
- Age: Start exposure at prepuberty (e.g., Postnatal Day [PND] 25) to model developmental effects, or in adulthood (e.g., 8 weeks old).[1][3]
- Housing: Standard laboratory conditions (12:12 h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

2. Dosing and Administration:

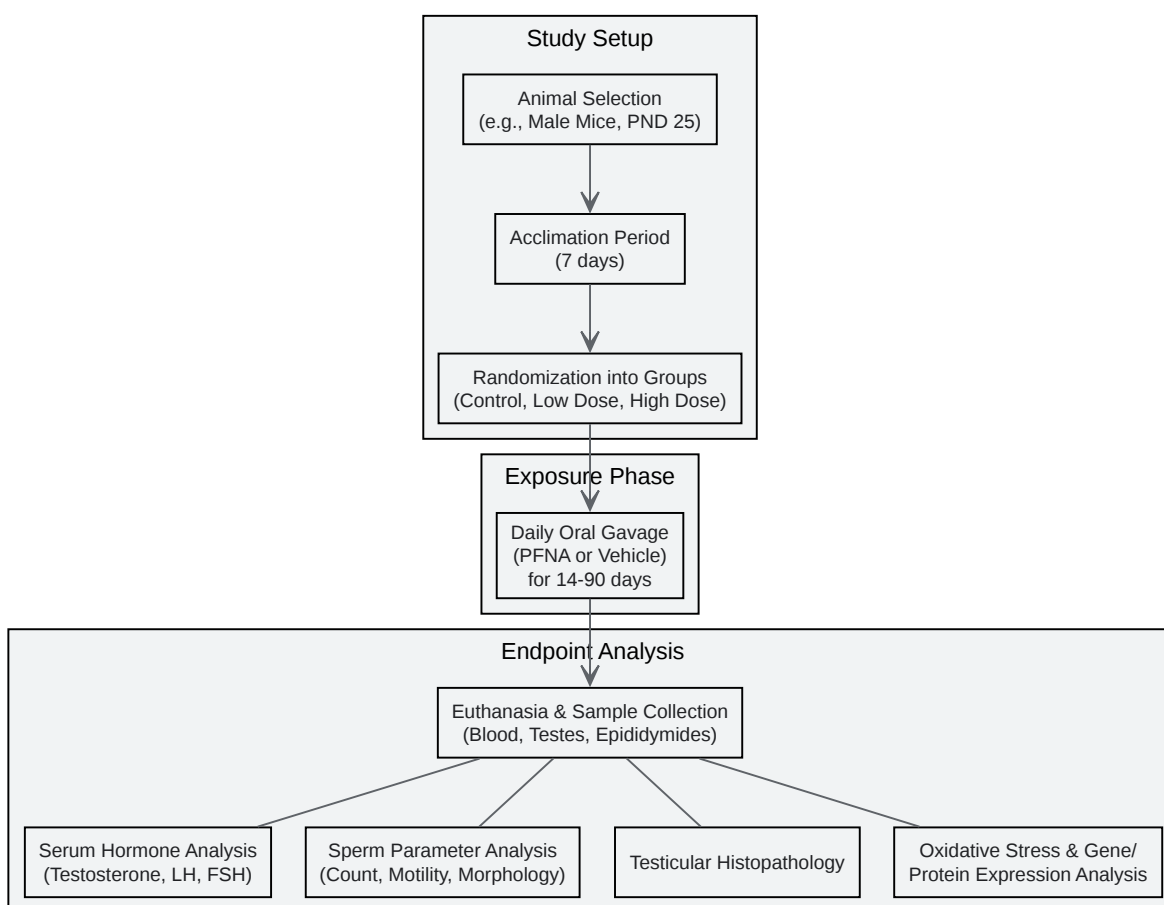
- Test Compound: **Perfluorononanoic acid** (PFNA), typically >95% purity.
- Vehicle: Distilled water or corn oil.
- Dose Groups: A minimum of three groups: Control (vehicle only), Low Dose (e.g., 0.2 mg/kg/day), and High Dose (e.g., 0.5 - 5.0 mg/kg/day).[1][3] Doses are selected based on previous toxicological studies and potential human exposure levels.
- Administration Route: Oral gavage is the most common route to mimic dietary exposure.[3]
- Duration: Chronic studies may last 90 days to cover the full spermatogenic cycle.[3] Acute or sub-chronic studies may last 14 to 28 days.[1]

3. Endpoint Analysis:

- Hormone Analysis: At the end of the study, collect blood via cardiac puncture. Separate serum to measure testosterone, LH, and FSH levels using ELISA or radioimmunoassay.
- Sperm Analysis: Excise epididymides. Analyze cauda epididymal sperm for count (hemocytometer), motility (microscopic examination), and morphology (staining).
- Histopathology: Fix testes in Bouin's solution, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for microscopic examination of seminiferous tubule structure.
- Oxidative Stress Markers: Homogenize testicular tissue to measure levels of malondialdehyde (MDA) as an indicator of lipid peroxidation and the activity of antioxidant

enzymes (SOD, GSH).[3][4][9]

- Gene and Protein Expression: Use a portion of the testis for quantitative real-time PCR (qRT-PCR) to measure mRNA levels of steroidogenic enzymes (StAR, Cyp11a1, etc.) and signaling pathway components (PI3K, AKT). Use Western blotting to measure protein levels.
[4][9]



[Click to download full resolution via product page](#)

Caption: Generalized workflow for an in vivo rodent reproductive toxicity study.

Conclusion

The evidence strongly indicates that PFNA is a potent endocrine disruptor with significant adverse effects on both male and female reproductive health. Its mechanisms of action involve the disruption of critical signaling pathways such as PI3K-AKT-mTOR, interference with steroidogenesis, and the induction of oxidative stress. The quantitative data from animal models demonstrate these effects occur at defined exposure levels, highlighting the potential risk to human populations. For researchers and drug development professionals, understanding these specific molecular targets and pathways is crucial for risk assessment and the development of potential therapeutic or mitigating strategies for individuals exposed to PFAS. Future research should continue to elucidate the complex, and sometimes sex-specific, effects of PFNA and other PFAS on the endocrine and reproductive systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. oehha.ca.gov [oehha.ca.gov]
- 2. Endocrine Disruptor Potential of Short- and Long-Chain Perfluoroalkyl Substances (PFASs)—A Synthesis of Current Knowledge with Proposal of Molecular Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic exposure to perfluorononanoic acid impairs spermatogenesis, steroidogenesis and fertility in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Per- and Poly-fluoroalkyl Substances (PFAS) and Female Reproductive Outcomes: PFAS Elimination, Endocrine-Mediated Effects, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of gestational exposure to perfluorononanoic acid on neonatal mice testes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oehha.ca.gov [oehha.ca.gov]
- 9. Exploring the reproductive toxicity and mechanism analysis of perfluorooctanoic acid and perfluorononanoic acid based on network toxicology, molecular docking, and experimental validation | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Perfluoroalkyl substances exposure and thyroid hormones in humans: epidemiological observations and implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Per- and Polyfluoroalkyl (PFAS) Disruption of Thyroid Hormone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [PFNA effects on endocrine disruption and reproductive health]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143611#pfna-effects-on-endocrine-disruption-and-reproductive-health]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com